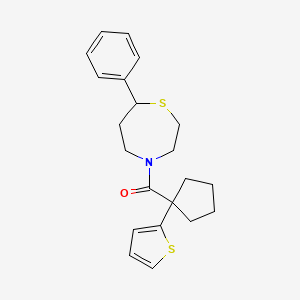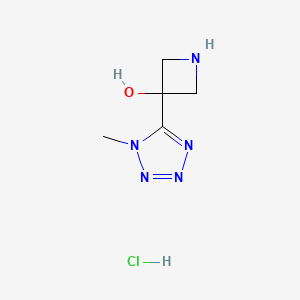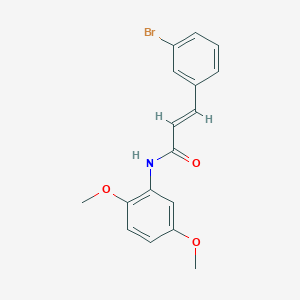
(Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C22H21NO6 and its molecular weight is 395.411. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A notable application in scientific research is the synthesis and evaluation of antimicrobial activity of derivatives related to the chemical structure of (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate. For example, the synthesis of (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one derivatives from 2-hydroxyl acetophenones has been reported, showcasing their antimicrobial potential in vitro (Pervaram et al., 2018). This emphasizes the role of such compounds in developing new antimicrobial agents.
Heterocyclic Derivative Syntheses
Research has also delved into the catalytic synthesis of heterocyclic derivatives, including the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, producing a variety of heterocyclic compounds. These reactions highlight the compound's utility in creating complex heterocyclic structures with potential biological activities (Bacchi et al., 2005).
Metabolism to HIV-1 Protease Inhibitors
An intriguing application is the metabolism of related compounds to produce potent inhibitors of the HIV-1 protease, an essential enzyme for the HIV virus's lifecycle. This research avenue explores the transformation of specific compounds in rat liver slices, leading to metabolites with significantly increased potency as HIV-1 protease inhibitors, demonstrating potential therapeutic applications (Balani et al., 1995).
Novel Triazafulvalene System Synthesis
Another area of interest is the development of new synthetic methodologies, such as the synthesis of derivatives forming a new triazafulvalene system. These synthetic routes offer innovative approaches to creating compounds with unique electronic and structural properties, which could have implications in material science and pharmaceutical development (Uršič et al., 2010).
Development of Antimicrobial Agents
Further research includes the design and synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives as potent 5HT1B antagonists. This showcases the compound's versatility in being modified to target different biological receptors, highlighting its potential in drug discovery and development for various therapeutic applications (Horchler et al., 2007).
Eigenschaften
IUPAC Name |
[2-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-27-16-7-8-17-19(14-16)28-20(21(17)24)13-15-5-3-4-6-18(15)29-22(25)23-9-11-26-12-10-23/h3-8,13-14H,2,9-12H2,1H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCZIXQYJKEDSU-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC(=O)N4CCOCC4)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC(=O)N4CCOCC4)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-benzoyl-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2794719.png)
![(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2794721.png)




![1-(naphthalen-1-yl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2794731.png)

![1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2794733.png)
![2-chloro-5-({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)pyrazine](/img/structure/B2794737.png)
![4-{[5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrol-3-yl]sulfonyl}morpholine](/img/structure/B2794738.png)


